3-(3-(1H-imidazol-1-yl)propyl)quinazolin-4(3H)-one
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Overview
Description
3-(3-(1H-imidazol-1-yl)propyl)quinazolin-4(3H)-one is a heterocyclic organic compound that features both imidazole and quinazolinone moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1H-imidazol-1-yl)propyl)quinazolin-4(3H)-one typically involves the reaction of quinazolinone derivatives with imidazole-containing compounds. One common method involves the alkylation of quinazolinone with 3-(1H-imidazol-1-yl)propyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(1H-imidazol-1-yl)propyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
3-(3-(1H-imidazol-1-yl)propyl)quinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(1H-imidazol-1-yl)propyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the quinazolinone moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine
- N-[(1H-imidazol-1-yl)alkyl]quinazoline-2,4(1H,3H]-diones
Uniqueness
3-(3-(1H-imidazol-1-yl)propyl)quinazolin-4(3H)-one is unique due to its specific combination of imidazole and quinazolinone moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
110552-32-4 |
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Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
3-(3-imidazol-1-ylpropyl)quinazolin-4-one |
InChI |
InChI=1S/C14H14N4O/c19-14-12-4-1-2-5-13(12)16-11-18(14)8-3-7-17-9-6-15-10-17/h1-2,4-6,9-11H,3,7-8H2 |
InChI Key |
BEXDIJBWLZLLKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCN3C=CN=C3 |
Origin of Product |
United States |
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